molecular formula C23H21FN4OS B14964360 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B14964360
M. Wt: 420.5 g/mol
InChI Key: ZUBHVQOAPFSUFF-UHFFFAOYSA-N
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Description

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an imidazo[2,1-b][1,3]thiazole moiety, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

The synthesis of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene as a starting material. The imidazo[2,1-b][1,3]thiazole moiety is synthesized through cyclization reactions involving thioamides and α-halo ketones. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring, where halogenated reagents can introduce new functional groups.

    Cyclization: The imidazo[2,1-b][1,3]thiazole moiety can undergo cyclization reactions to form various heterocyclic compounds

Scientific Research Applications

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE include:

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21FN4OS

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone

InChI

InChI=1S/C23H21FN4OS/c24-19-8-4-5-9-21(19)26-10-12-27(13-11-26)22(29)14-18-16-30-23-25-20(15-28(18)23)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2

InChI Key

ZUBHVQOAPFSUFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5

Origin of Product

United States

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